Methyl 2-chloro-4-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 2-chloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-4-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and controlled environments helps in maintaining consistent quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 2-methoxy-4-(trifluoromethyl)nicotinate .
Scientific Research Applications
Methyl 2-chloro-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
Comparison: Methyl 2-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can significantly affect the compound’s reactivity and its interaction with biological targets .
Biological Activity
Methyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS Number: 196708-48-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The molecular formula is C8H5ClF3NO2, and it is classified as an irritant according to safety data sheets .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, although specific data on its efficacy compared to established antibiotics remains limited .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties . Its mechanism may involve the modulation of inflammatory pathways through interaction with specific enzymes or receptors, although detailed studies are needed to elucidate these pathways fully.
Cytotoxicity
In various studies, this compound has shown cytotoxic effects on cancer cell lines. For instance, it has been compared with other nicotinic derivatives that exhibit similar activities, suggesting potential applications in cancer therapeutics .
The biological activity of this compound is believed to be influenced by the positions of the chloro and trifluoromethyl groups on the pyridine ring. These substituents can enhance binding affinity to biological targets, modulating various biochemical pathways.
Comparative Studies
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anti-inflammatory, cytotoxic |
Methyl 6-chloro-4-(trifluoromethyl)nicotinate | Structure | Similar but with different activity profiles |
Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Structure | Exhibits lower antimicrobial activity |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated promising activity against Gram-positive bacteria, warranting further investigation into its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity in Cancer Research : Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant cell death at specific concentrations, suggesting its potential role in developing new anticancer drugs .
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASGHWJBUNFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593230 |
Source
|
Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196708-48-2 |
Source
|
Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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